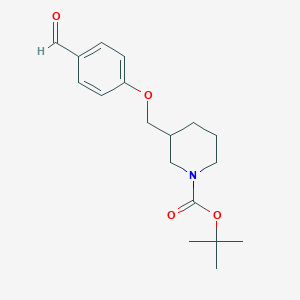
2-Chloro-3-(cyclopropylmethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(cyclopropylmethoxy)aniline is an organic compound with the molecular formula C10H12ClNO. It is a derivative of aniline, featuring a chlorine atom and a cyclopropylmethoxy group attached to the benzene ring. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(cyclopropylmethoxy)aniline typically involves the reaction of 2-chloroaniline with cyclopropylmethanol under specific conditions. One common method is the nucleophilic substitution reaction, where the hydroxyl group of cyclopropylmethanol is replaced by the amino group of 2-chloroaniline. This reaction is often catalyzed by a base such as sodium hydroxide and carried out in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as palladium-catalyzed cross-coupling reactions. These methods offer higher yields and greater efficiency, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-(cyclopropylmethoxy)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
2-Chloro-3-(cyclopropylmethoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers use this compound to study the effects of various functional groups on biological activity.
Medicine: It serves as a precursor in the development of pharmaceutical compounds.
Industry: This compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(cyclopropylmethoxy)aniline involves its interaction with specific molecular targets. The chlorine and cyclopropylmethoxy groups can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological pathways. Detailed studies on its exact mechanism are still ongoing .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-6-(cyclopropylmethoxy)aniline: Similar in structure but with different positional isomerism.
Dichloroanilines: Compounds with two chlorine atoms on the aniline ring, used in the production of dyes and herbicides.
Uniqueness
2-Chloro-3-(cyclopropylmethoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropylmethoxy group provides steric hindrance and electronic effects that differentiate it from other aniline derivatives .
Propiedades
IUPAC Name |
2-chloro-3-(cyclopropylmethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-10-8(12)2-1-3-9(10)13-6-7-4-5-7/h1-3,7H,4-6,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEPFYGIYMQDRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC(=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














